2′-Deoxyadenosine 5′-monophosphate monohydrate, often abbreviated as dAMP, is a naturally occurring deoxyribonucleotide. It serves as a fundamental building block of deoxyribonucleic acid (DNA) []. This compound plays a crucial role in various biological processes, including DNA replication, repair, and genetic information storage. In scientific research, dAMP serves as a model compound for studying DNA damage and repair mechanisms [, ]. It is also utilized in investigating the interactions of DNA with other molecules, such as proteins, drugs, and nanoparticles [, , , ].
2'-Deoxyadenosine 5'-monophosphate monohydrate is a nucleotide that plays a crucial role in various biological processes. It consists of a deoxyribose sugar, a phosphate group, and an adenine base. This compound is essential for DNA synthesis and cellular metabolism, and it serves as a building block for nucleic acids.
This compound can be derived from natural sources, specifically as a product of the metabolism of adenosine. It is also synthesized in laboratories for research and pharmaceutical applications. Notable suppliers include Thermo Scientific, Sigma-Aldrich, and Cayman Chemical, which provide high-purity forms of this compound for various scientific uses .
The synthesis of 2'-deoxyadenosine 5'-monophosphate monohydrate can be achieved through several methods:
Technical details regarding the synthesis often involve controlling reaction conditions such as pH, temperature, and concentration to achieve optimal yields .
The molecular structure of 2'-deoxyadenosine 5'-monophosphate monohydrate consists of:
The three-dimensional arrangement allows for hydrogen bonding, which is critical for its role in nucleic acid formation.
2'-Deoxyadenosine 5'-monophosphate monohydrate participates in several biochemical reactions:
These reactions are fundamental in cellular metabolism and energy transfer processes .
The mechanism of action involves its incorporation into DNA during replication and repair processes. As a substrate for DNA polymerases, it pairs with thymidine during DNA synthesis, ensuring accurate replication of genetic material. Additionally, it plays roles in signaling pathways that regulate cellular functions such as apoptosis and cell cycle progression .
Research indicates that alterations in the levels of nucleotides like 2'-deoxyadenosine 5'-monophosphate can affect cellular functions significantly, influencing processes like gene expression and cellular response to stress .
Relevant analyses suggest that maintaining purity is crucial for effective application in biochemical assays .
2'-Deoxyadenosine 5'-monophosphate monohydrate has diverse applications in scientific research:
Additionally, it serves as a key component in developing diagnostic tools and therapeutic agents targeting various diseases .
2'-Deoxyadenosine 5'-monophosphate monohydrate (dAMP·H₂O) serves as a fundamental building block in DNA synthesis and participates in interconnected nucleotide metabolic pathways. This deoxyribonucleotide is synthesized through two primary routes: de novo synthesis and the salvage pathway. In the de novo pathway, dAMP originates from inosine monophosphate (IMP), which undergoes sequential enzymatic modifications. Adenylosuccinate synthetase catalyzes the conversion of IMP to adenylosuccinate, followed by adenylosuccinate lyase producing AMP. Ribonucleotide reductase (RNR) then catalyzes the irreversible reduction of the 2'-hydroxyl group of AMP's ribose sugar, forming dAMP in a reaction dependent on thioredoxin or glutaredoxin redox systems [4] [7].
The salvage pathway offers an energy-efficient alternative by recycling free purine bases and nucleosides. Deoxyadenosine is phosphorylated directly to dAMP by deoxyadenosine kinase, utilizing ATP as a phosphate donor. This pathway predominates in quiescent cells and tissues with high turnover rates, such as bone marrow and lymphoid tissues. dAMP subsequently undergoes phosphorylation to dADP and dATP by nucleotide kinases, with dATP serving dual roles: as a DNA precursor and as a critical allosteric regulator of RNR [3] [4].
Table 1: Enzymes Governing dAMP Metabolism
Enzyme | Pathway | Function | Cofactors/Regulators |
---|---|---|---|
Ribonucleotide reductase | De novo | Converts AMP → dAMP | ATP (activator), dATP (inhibitor), Thioredoxin |
Adenylosuccinate lyase | De novo | Converts adenylosuccinate → AMP | Mg²⁺ |
Deoxyadenosine kinase | Salvage | Phosphorylates deoxyadenosine → dAMP | ATP |
Adenosine deaminase | Catabolic | Converts deoxyadenosine → deoxyinosine | Zn²⁺ |
Nucleoside diphosphate kinase | Phosphorylation | Converts dAMP → dADP → dATP | ATP |
The enzymatic machinery governing dAMP synthesis exhibits significant divergence between prokaryotes and eukaryotes, reflecting evolutionary adaptations in genomic maintenance.
Prokaryotic Systems: In Escherichia coli, dAMP production is primarily driven by Class Ia RNR (NrdAB complex). This enzyme requires a dedicated activatory site binding ATP for activity and an inhibitory site where dATP induces global shutdown of deoxyribonucleotide synthesis. Reduction occurs via proton-coupled electron transfer involving a stable tyrosyl radical in the NrdB subunit. The absence of compartmentalization allows rapid nucleotide diffusion to replication sites, with helicase-loader complexes (e.g., DnaB) coordinating dNTP availability at the replisome [8].
Eukaryotic Systems: Eukaryotes employ Class Ia RNR (α₂β₂ complex), with strict cell-cycle regulation. The catalytic α subunit (Rnr1) and radical-generating β subunit (Rnr2) localize to the cytoplasm and nucleus during S phase. Subcellular compartmentalization necessitates sophisticated transport mechanisms, with dAMP shuttled into nuclei via carrier proteins. The minichromosome maintenance (Mcm4/6/7) helicase complex unwinds DNA at origins and interacts physically with RNR, creating localized dNTP production "factories" [8]. Eukaryotes also exhibit tighter integration between salvage enzymes and DNA repair; for instance, deoxyadenosine kinase associates with replication protein A (RPA) at damage sites to rapidly replenish dAMP pools during excision repair [6].
Table 2: Comparative dAMP Synthesis Machinery
Feature | Prokaryotes | Eukaryotes |
---|---|---|
Primary RNR Class | Ia (NrdAB) | Ia (α₂β₂) |
Radical Generation | Stable tyrosyl radical (NrdB) | Di-iron/tyrosyl radical (Rnr2) |
Subcellular Localization | Cytoplasmic, unconstrained | Cytoplasmic/nuclear, S-phase restricted |
dNTP Channeling | Direct diffusion to replisome | Mcm helicase-mediated delivery |
Salvage Integration | Limited | DNA repair complex-associated |
Major Inhibitor | dATP (allosteric site binding) | dATP (hexamer formation) |
The biosynthesis of dAMP is governed by multilayered regulatory mechanisms that ensure balanced nucleotide pools during DNA replication.
Allosteric Feedback Inhibition: dATP acts as a universal negative regulator of RNR across domains of life. In eukaryotes, dATP binding to the activity site (s-site) of RNR triggers hexamer formation, rendering the enzyme inactive. Simultaneously, dATP inhibits purine biosynthesis enzymes like PRPP amidotransferase, reducing precursor flux into AMP/dAMP pathways. This concerted inhibition prevents dNTP overaccumulation, which could increase mutagenesis through error-prone replication [4] [8].
Cell-Cycle Checkpoint Control: During S phase, cyclin-dependent kinases (CDKs) phosphorylate RNR subunits, enhancing enzyme activity and nuclear import. DNA damage triggers p53-dependent upregulation of RNR subunits and salvage enzymes, increasing dAMP production for repair synthesis. The replication stress kinase ATR enforces dNTP adequacy checkpoints; insufficient dATP/dAMP pools stall helicase activation (e.g., Mcm complex phosphorylation) via the Cdc7-Dbf4 (DDK) pathway [8].
Substrate-Specific Activation: ATP binding to RNR’s specificity site (s-site) promotes reduction of pyrimidine substrates (CDP/UDP), while dGTP stimulates ADP reduction. This hierarchical control prioritizes pyrimidine dNTP synthesis early in S phase, switching to purine dNTPs as replication progresses. Helicases further modulate local dAMP availability—RecQ helicases unwind G-quadruplex structures that impede replication forks, facilitating dAMP incorporation during lagging-strand synthesis. Notably, template-incorporated dAMP analogs like 2-chloro-dAMP induce replication stalling, demonstrating how structural alterations in dAMP disrupt polymerase progression [6] [8].
Table 3: Regulatory Factors in dAMP Homeostasis
Regulator | Target | Effect on dAMP Synthesis | Physiological Context |
---|---|---|---|
dATP | RNR activity site | Global inhibition | Prevents dNTP overaccumulation |
ATP | RNR specificity site | Promotes CDP/UDP reduction | Early S phase prioritization |
CDK2-Cyclin E | RNR β subunit | Phosphorylation → activation | S phase initiation |
p53 | RNR gene promoters | Transcriptional upregulation | DNA damage response |
AMPK | RNR-associated scaffolds | Energy-dependent modulation | Metabolic stress adaptation |
RecQ helicases | G-quadruplex structures | Resolve replication blocks | Lagging-strand synthesis |
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